REACTION_CXSMILES
|
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[C:17]1([C:2]2[N:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:5]3=[N:4][CH:3]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,7.8.9|
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Name
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|
Quantity
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1.66 g
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Type
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reactant
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Smiles
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BrC1=CN=C2N1C=CN=C2
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CN=C2N1C=CN=C2
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Name
|
|
Quantity
|
3.78 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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1.043 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Name
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Bis(triphenylphosphine)palladium (II) chloride
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Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (3×100 ml)
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Type
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WASH
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Details
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the combined extracts washed with saturated sodium bicarbonate solution (100 ml), water (100 ml), brine (100 ml)
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Type
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CUSTOM
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Details
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dried
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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to afford a crude oil (2.44 g)
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Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Biotage SP4, 40+M
|
Type
|
WASH
|
Details
|
eluting with a 0-100% gradient of ethylacetate in hexane)—(the product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C2N1C=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.25 mmol | |
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |